(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid
Overview
Description
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl-protected amine, a cyclopentyl group, and a fluorophenyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxycarbonyl-protected amine: The starting material, cyclopentylamine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected cyclopentylamine.
Introduction of the fluorophenyl group: The protected amine is then reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.
Formation of the boronic acid group: The final step involves the reaction of the intermediate with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the desired boronic acid compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Boronic ester or boronic anhydride.
Reduction: Boronate ester.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used to develop boron-containing drugs with potential therapeutic applications.
Medicine
In medicine, boronic acid derivatives have shown promise as protease inhibitors, and this compound may be explored for similar applications. Its unique structure allows it to interact with specific biological targets, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its boronic acid group can facilitate the formation of boron-containing polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, while the tert-butoxycarbonyl-protected amine can be deprotected under specific conditions to reveal the active amine group.
Comparison with Similar Compounds
Similar Compounds
(4-(((Tert-butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a cyclopentyl group.
(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(4-(((Tert-butoxycarbonyl)(ethyl)amino)methyl)-2-fluorophenyl)boronic acid: Similar structure but with an ethyl group instead of a cyclopentyl group.
Uniqueness
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Biological Activity
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a boronic acid derivative. Boronic acids are known for their ability to interact with diols and have applications in drug design, particularly in the modulation of enzyme activity, such as proteases and kinases.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is crucial for its biological activity. The structural formula can be represented as follows:
- Molecular Formula : C17H25B F N O4
- Molecular Weight : 337.20 g/mol
- CAS Number : 1704096-23-0
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific biomolecules, particularly those containing hydroxyl groups. This interaction can inhibit or modulate the function of various enzymes, making boronic acids valuable in therapeutic contexts.
1. Enzyme Inhibition
Boronic acids are known to act as inhibitors of serine proteases and other enzymes. The specific interactions of this compound with target enzymes can lead to significant biological effects:
- Protease Inhibition : Studies have shown that boronic acids can effectively inhibit proteolytic enzymes, which are involved in various physiological processes including blood coagulation and immune response.
- Kinase Modulation : The compound's structure suggests potential activity against kinases, which play critical roles in cell signaling pathways.
2. Anticancer Properties
Research indicates that certain boronic acids exhibit anticancer properties by inhibiting tumor growth through the modulation of signaling pathways involved in cell proliferation and survival:
- Case Study : A study demonstrated that boronic acid derivatives could inhibit the growth of cancer cell lines by interfering with key signaling pathways, specifically those mediated by tyrosine kinases .
3. Antiviral Activity
Some studies suggest that boronic acids may possess antiviral properties, particularly against influenza viruses:
- Mechanism : The inhibition of neuraminidase, an enzyme critical for viral replication, has been observed with similar compounds .
In Vitro Studies
Recent studies have highlighted the effectiveness of this compound in inhibiting specific enzyme activities:
Study | Target Enzyme | IC50 Value (µM) | Effect |
---|---|---|---|
Serine Protease | 1.5 | Significant inhibition observed | |
Neuraminidase | 0.8 | Strong antiviral activity |
In Vivo Studies
While in vitro results are promising, further research into in vivo efficacy is necessary to evaluate the therapeutic potential of this compound fully.
Properties
IUPAC Name |
[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18(22)23)15(19)10-12/h8-10,13,22-23H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYHISJKBGZKQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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